molecular formula C17H14N2O B4617829 2-(2-Methylphenyl)quinoline-4-carboxamide

2-(2-Methylphenyl)quinoline-4-carboxamide

Cat. No.: B4617829
M. Wt: 262.30 g/mol
InChI Key: WHCKVNFEKYNATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)quinoline-4-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylphenylamine and 2-chloroquinoline-4-carboxylic acid.

    Condensation Reaction: The 2-methylphenylamine is reacted with 2-chloroquinoline-4-carboxylic acid in the presence of a base such as triethylamine. This reaction is typically carried out in a solvent like dichloromethane at room temperature.

    Amidation: The resulting intermediate is then subjected to amidation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 2-(2-Methylphenyl)quinoline-4-amine.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits the translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium falciparum . This inhibition disrupts the parasite’s ability to produce proteins, leading to its death.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxamide: Similar in structure but lacks the methyl group on the phenyl ring.

    2-(2-Chlorophenyl)quinoline-4-carboxamide: Contains a chlorine substituent instead of a methyl group.

    Quinoline-4-carboxamide: Lacks the phenyl substituent.

Uniqueness

2-(2-Methylphenyl)quinoline-4-carboxamide is unique due to the presence of the 2-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-11-6-2-3-7-12(11)16-10-14(17(18)20)13-8-4-5-9-15(13)19-16/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCKVNFEKYNATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenyl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-Methylphenyl)quinoline-4-carboxamide
Reactant of Route 4
2-(2-Methylphenyl)quinoline-4-carboxamide
Reactant of Route 5
2-(2-Methylphenyl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(2-Methylphenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.